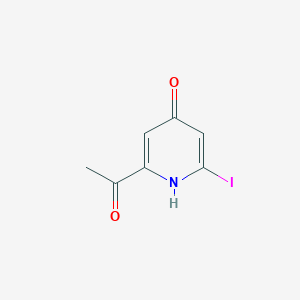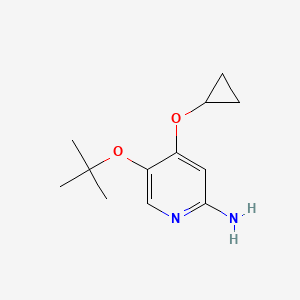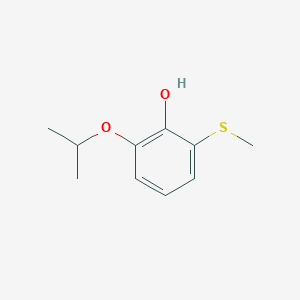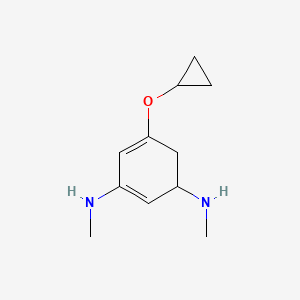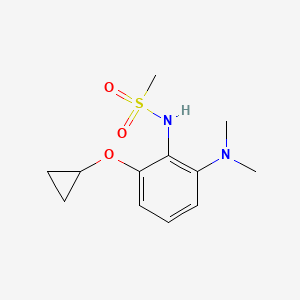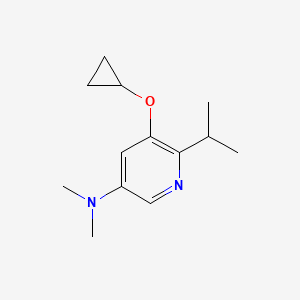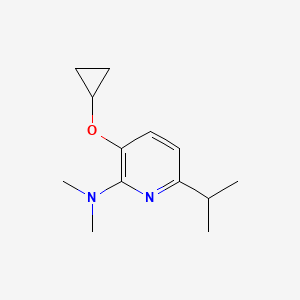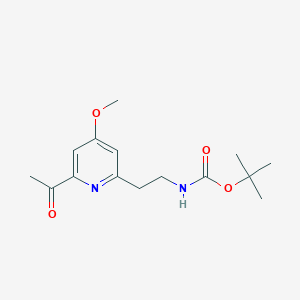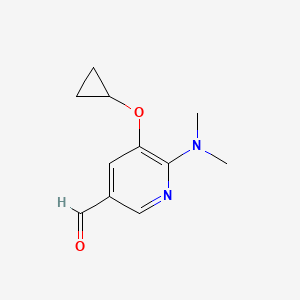
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a nicotinaldehyde core. It is a derivative of nicotinaldehyde, which is a key intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde typically involves the reaction of 6-(dimethylamino)nicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-(dimethylamino)nicotinic acid.
Reduction: 5-Cyclopropoxy-6-(dimethylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)nicotinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde: Contains a methylamino group instead of a dimethylamino group, affecting its electronic properties.
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(dimethylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11-10(15-9-3-4-9)5-8(7-14)6-12-11/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
UMPDJSVPFKZXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



